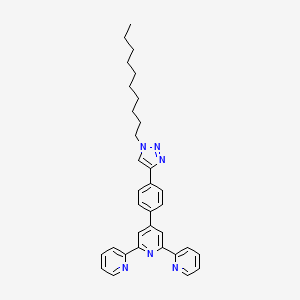![molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban](/img/structure/B12407015.png)
[Gly9-OH]-Atosiban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Gly9-OH]-Atosiban is a synthetic peptide analog of oxytocin and vasopressin. It is primarily known for its role as an oxytocin receptor antagonist, which makes it useful in the management of preterm labor. The compound is designed to inhibit the action of oxytocin, a hormone that induces uterine contractions, thereby helping to delay premature birth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [Gly9-OH]-Atosiban involves a combination of solid-phase and liquid-phase synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain on a resin. Key reagents used in this process include Fmoc-protected amino acids such as Fmoc-Leu, Fmoc-Ile, Fmoc-Gln, Fmoc-Asn, Fmoc-Cys, Fmoc-Pro, and Boc-Tyr . The peptide chain is then cleaved from the resin and purified to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
[Gly9-OH]-Atosiban can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Applications De Recherche Scientifique
[Gly9-OH]-Atosiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways involving oxytocin and vasopressin receptors.
Medicine: Primarily used in the management of preterm labor by inhibiting uterine contractions.
Industry: Employed in the development of new pharmaceuticals targeting oxytocin and vasopressin receptors.
Mécanisme D'action
[Gly9-OH]-Atosiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents the activation of the G-protein coupled receptor pathway that leads to uterine contractions. The compound also has a similar antagonistic effect on vasopressin receptors, which can influence water retention and blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atosiban: The parent compound, which also acts as an oxytocin receptor antagonist.
Carbetocin: Another oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bedwetting.
Uniqueness
[Gly9-OH]-Atosiban is unique due to the hydroxyl group at the ninth position of the glycine residue, which can influence its binding affinity and specificity for oxytocin and vasopressin receptors. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C43H66N10O13S2 |
|---|---|
Poids moléculaire |
995.2 g/mol |
Nom IUPAC |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 |
Clé InChI |
WKPDGORVRBQGTN-OBIMUBPZSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


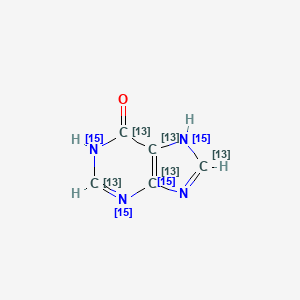
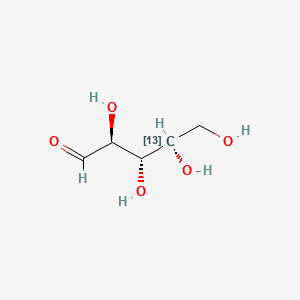
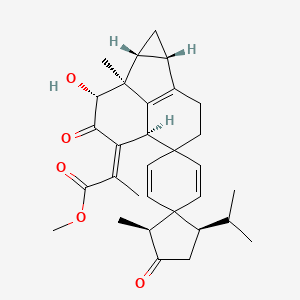
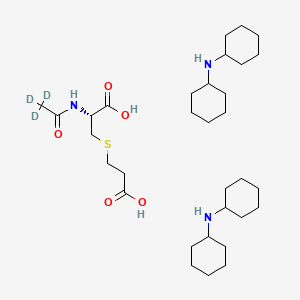
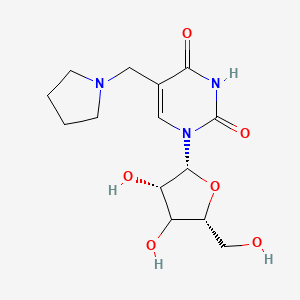
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

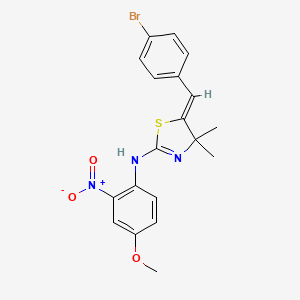
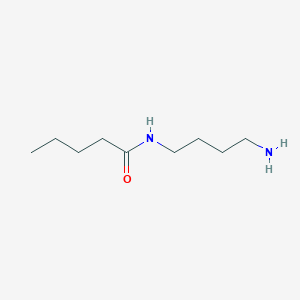
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
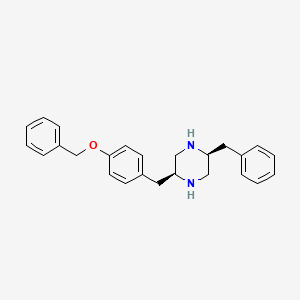
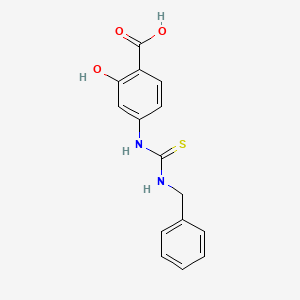
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
